2-Benzylthio-6-chloropurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

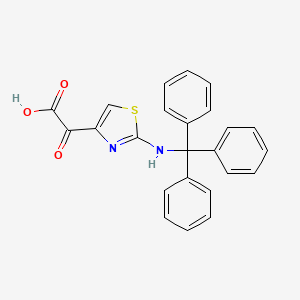

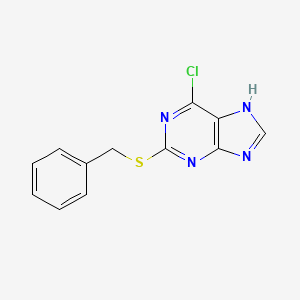

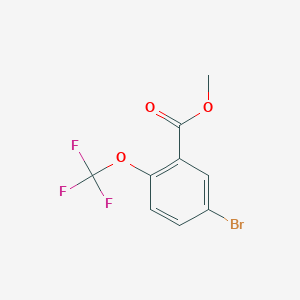

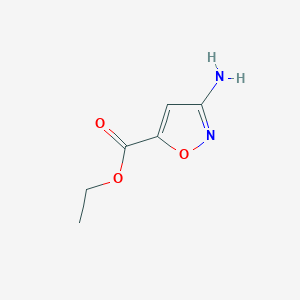

2-Benzylthio-6-chloropurine is a purine derivative with a benzylthio group attached to the 6-position of the purine ring. It has a molecular formula of C12H9ClN4S and a molecular weight of 276.75 g/mol .

Synthesis Analysis

A series of 6-substituted purines, including 2-Benzylthio-6-chloropurine, were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents . The synthesis of these compounds was confirmed by elemental analysis, 1H NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of 2-Benzylthio-6-chloropurine includes a benzylthio group attached to the 6-position of the purine ring . The compound’s InChI isInChI=1S/C12H9ClN4S/c13-12-16-10-9 (14-7-15-10)11 (17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H,14,15,16,17) . Physical And Chemical Properties Analysis

2-Benzylthio-6-chloropurine has a molecular weight of 276.745 Da . Its InChIKey isCLBBDQGSXQEBIT-UHFFFAOYSA-N . The compound’s canonical SMILES is c1ccc(cc1)CSc2c3c(nc[nH]3)nc(n2)Cl .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- 2-Benzylthio-6-chloropurine has been utilized in the traceless solid-phase synthesis of 2,6,9-trisubstituted purines, offering a versatile intermediate for the synthesis of these compounds. This approach is significant for the development of combinatorial chemistry libraries, particularly in palladium-catalyzed cross-coupling reactions (Brun, Legraverend, & Grierson, 2002).

- The compound plays a role in antimycobacterial research, particularly in the synthesis of 6-arylpurines, which have shown activity against Mycobacterium tuberculosis (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Methodological Advancements in Synthesis

- A method for introducing a benzyl group onto the 2′-OH of 6-Chloropurine 3′-O-Benzoylriboside has been developed, indicating its utility in modifying purine ribonucleosides, a key step in nucleoside synthesis (Kozai, Fuzikawa, Harumoto, & Maruyama, 2003).

Biochemical Interactions and Enzyme Inhibition

- 2-Benzylthio-6-chloropurine has been synthesized and examined for its interactions with purine nucleoside phosphorylase from Escherichia coli. This includes studies on mixed-type inhibition, indicating its potential as an enzyme inhibitor for biochemical research (Bzowska, Magnowska, & Kazimierczuk, 1999).

Pharmaceutical Research

- In the field of pharmaceuticals, its derivatives have been investigated for antiviral activities, particularly against rhinoviruses, highlighting its potential in medicinal chemistry (Kelley, Linn, & Selway, 1990).

Safety And Hazards

The safety data sheet for 6-Chloropurine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation .

Orientations Futures

The synthesis of purine conjugates with natural amino acids, including 2-Benzylthio-6-chloropurine, is a promising direction in the search for novel therapeutic agents . These compounds have been found to be highly active against various viruses and exhibit antitumor and antimycobacterial effects . Future research could focus on further exploring these biological activities and developing more efficient synthesis methods .

Propriétés

IUPAC Name |

2-benzylsulfanyl-6-chloro-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c13-10-9-11(15-7-14-9)17-12(16-10)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPLCCYCWKFWAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90457347 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylthio-6-chloropurine | |

CAS RN |

51998-91-5 |

Source

|

| Record name | 2-BENZYLTHIO-6-CHLOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90457347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)